molecular formula C23H24N4O4S B2738546 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 1112301-14-0

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2738546
CAS No.: 1112301-14-0
M. Wt: 452.53
InChI Key: NFDDETCGDBOFLY-UHFFFAOYSA-N
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Description

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the fluorophenylacetyl group with the piperidine-thiazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases such as sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions in the active site of enzymes, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to the combination of the thiazole, piperidine, and fluorophenyl moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets and exhibit a wide range of biological activities .

Properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(15-12-14(30-3)10-11-17(15)26(21)2)25-23(27)32-13-19(28)24-16-8-6-7-9-18(16)31-4/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDDETCGDBOFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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